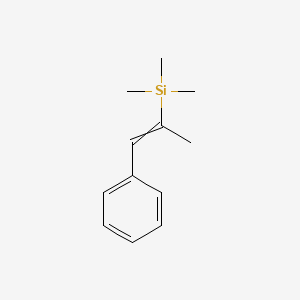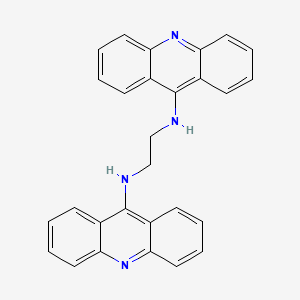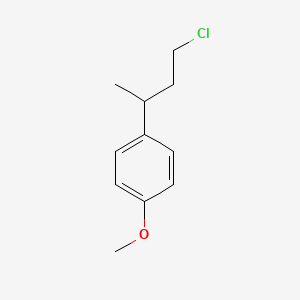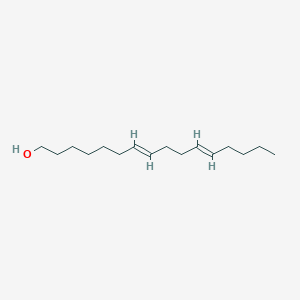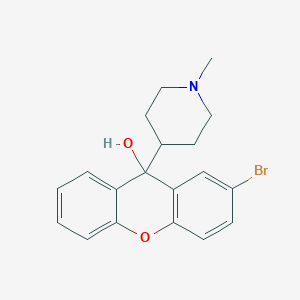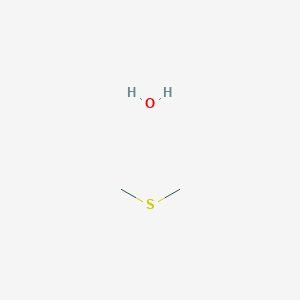
Water dimethyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Water dimethyl sulfide, also known as dimethyl sulfide, is an organosulfur compound with the chemical formula (CH₃)₂S. It is the simplest thioether and is characterized by a distinctive, disagreeable odor. This compound is a colorless liquid that is flammable and boils at 37°C (99°F). Dimethyl sulfide is naturally produced by the bacterial metabolism of methanethiol and is a breakdown product of dimethylsulfoniopropionate (DMSP) in marine environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl sulfide can be synthesized by treating hydrogen sulfide with excess methanol over an aluminum oxide catalyst. The reaction is as follows: [ 2 \text{CH}_3\text{OH} + \text{H}_2\text{S} \rightarrow (\text{CH}_3)_2\text{S} + 2 \text{H}_2\text{O} ] This method is commonly used in industrial settings due to its efficiency and simplicity .
Industrial Production Methods
In industrial production, dimethyl sulfide is often emitted as a byproduct from kraft pulping mills during the delignification process. Additionally, it can be produced by the bacterial transformation of dimethyl sulfoxide (DMSO) waste, which is disposed of into sewers .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl sulfide undergoes various chemical reactions, including:
Oxidation: Dimethyl sulfide can be oxidized to dimethyl sulfoxide (DMSO) and further to dimethyl sulfone.
Substitution: With chlorinating agents such as sulfuryl chloride, dimethyl sulfide converts to chloromethyl methyl sulfide[ \text{SO}_2\text{Cl}_2 + (\text{CH}_3)_2\text{S} \rightarrow \text{SO}_2 + \text{HCl} + \text{ClCH}_2\text{SCH}_3 ]
Deprotonation: Dimethyl sulfide is deprotonated by butyl lithium[ \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{Li} + (\text{CH}_3)_2\text{S} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_3 + \text{LiCH}_2\text{SCH}_3 ]
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for chlorination and butyl lithium for deprotonation. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include dimethyl sulfoxide,
Propiedades
Número CAS |
58328-83-9 |
|---|---|
Fórmula molecular |
C2H8OS |
Peso molecular |
80.15 g/mol |
Nombre IUPAC |
methylsulfanylmethane;hydrate |
InChI |
InChI=1S/C2H6S.H2O/c1-3-2;/h1-2H3;1H2 |
Clave InChI |
KLSUXFSBGQDVGD-UHFFFAOYSA-N |
SMILES canónico |
CSC.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



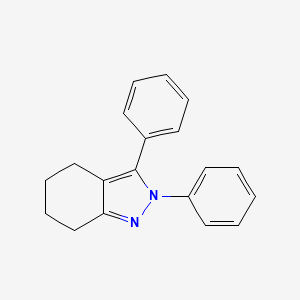
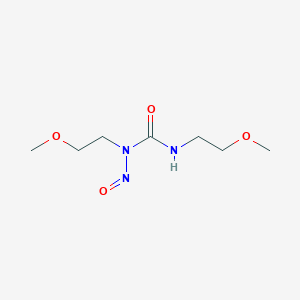

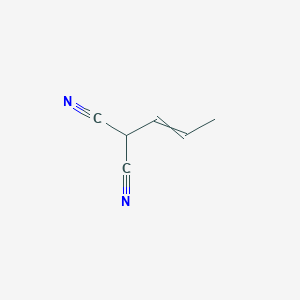


![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
